ethyl 5-{[(4-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(4-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a benzoindole core with various substituents, making it a molecule of interest for research and potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 5-(4-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzoindole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the bromobenzoyloxy group: This step involves the esterification of the benzoindole core with 4-bromobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Esterification to form the ethyl ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
ETHYL 5-(4-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzoyloxy group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and reduction reactions: The benzoindole core can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-(4-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal chemistry: As an indole derivative, it may exhibit antiviral, anticancer, and anti-inflammatory activities.
Biological studies: It can be used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Material science: The compound’s unique structure may be explored for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. As an indole derivative, it may bind to receptors or enzymes involved in various biological processes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
ETHYL 5-(4-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Properties
Molecular Formula |
C24H20BrNO4 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromobenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H20BrNO4/c1-4-29-24(28)21-14(2)26(3)22-18-8-6-5-7-17(18)20(13-19(21)22)30-23(27)15-9-11-16(25)12-10-15/h5-13H,4H2,1-3H3 |
InChI Key |
SVQMFOJDXDJUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br)C)C |
Origin of Product |
United States |
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